Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-alpha-d-glucopyranosyl fluoride

Glycoside hydrolase family 31 Mechanism-based inhibition Covalent enzyme labeling

When cloning a novel α-glucosidase, unambiguous catalytic nucleophile assignment requires covalent trapping-non-covalent inhibitors like acarbose cannot enable downstream MS analysis. 5-Fluoro-α-D-glucopyranosyl fluoride (5FαGlcF) solves this as a mechanism-based, covalent inactivator: • Apparent Ki = 6.5 mM vs. GH31 α-1,4-glucan lyase; ~4.4-fold tighter binding than its ido-epimer (Ki 28.3 mM) • Forms a stable glycosyl-enzyme adduct enabling direct proteolytic digestion, LC-MS/MS peptide mapping, and definitive nucleophile identification • Validated across fungal, yeast, and archaeal GH31 enzymes; compatible with X-ray crystallography for intermediate structure determination Supplied as a high-purity powder with full analytical documentation for immediate research deployment.

Molecular Formula C6H10F2O5
Molecular Weight 200.14 g/mol
CAS No. 173349-22-9
Cat. No. B057039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-alpha-d-glucopyranosyl fluoride
CAS173349-22-9
Synonyms5-fluoro-alpha-D-glucopyranosyl fluoride
5-fluoroglucopyranosyl fluoride
5FGlcF cpd
Molecular FormulaC6H10F2O5
Molecular Weight200.14 g/mol
Structural Identifiers
SMILESC(C1(C(C(C(C(O1)F)O)O)O)F)O
InChIInChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5+,6-/m1/s1
InChIKeyMGHYRMVVRYCAON-RWOPYEJCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-alpha-d-glucopyranosyl fluoride: Mechanism-Based Probe Overview


5-Fluoro-α-d-glucopyranosyl fluoride (5FαGlcF, CAS 173349-22-9) is a fluorinated carbohydrate analog that functions as a mechanism-based, covalent inactivator of retaining glycoside hydrolases [1]. Unlike simple competitive inhibitors, this reagent forms a stable glycosyl-enzyme intermediate via the active-site catalytic nucleophile, enabling direct peptide mapping and tandem mass spectrometry (MS/MS) identification of the labeled residue [1][2]. It is primarily employed as a biochemical probe in glycoscience research, specifically for Family 31 α-glucosidases and related enzymes [1].

Why Generic Glycosidase Inhibitors Cannot Substitute 5FαGlcF


Classical inhibitors like acarbose (Ki 0.002 μM) or 1-deoxynojirimycin (Ki 0.130 μM) bind with high affinity but do not form a stable, covalently trapped intermediate suitable for downstream proteolysis and mass spectrometry-based active-site labeling [1]. Even within the 5-fluoroglycosyl fluoride class, structural epimers exhibit drastically different potency and labeling efficiency: 5-fluoro-β-L-idopyranosyl fluoride (5FβIdoF) shows a ~4.4-fold weaker apparent dissociation constant (Ki 28.3 mM) than 5FαGlcF (Ki 6.5 mM) against α-1,4-glucan lyase, demonstrating that the α-d-gluco configuration is critical for optimal active-site engagement [1]. Generic substitution with a non-covalent inhibitor or a misconfigured epimer risks failure to trap the glycosyl-enzyme intermediate, rendering nucleophile identification experiments impossible.

Quantitative Evidence Supporting 5FαGlcF Selection


Superior Binding Affinity Versus C5-Epimer

In a direct head-to-head comparison using α-1,4-glucan lyase (GLase) from Gracilariopsis lemaneiformis, 5FαGlcF exhibited an apparent dissociation constant (Ki) of 6.5 mM, while its C5-epimer, 5-fluoro-β-L-idopyranosyl fluoride (5FβIdoF), showed a significantly higher Ki of 28.3 ± 2.1 mM [1]. This 4.4-fold difference in binding affinity translates to more efficient active-site occupancy and covalent intermediate formation at equivalent inactivator concentrations.

Glycoside hydrolase family 31 Mechanism-based inhibition Covalent enzyme labeling

Covalent Trapping Enables Nucleophile Identification by MS

Using 5FαGlcF, the catalytic nucleophile of Aspergillus niger Family 31 α-glucosidase was unequivocally identified as Asp-224 of the P2 subunit [1]. Incubation with 5FαGlcF followed by peptic proteolysis and comparative LC/MS mapping yielded a labeled peptide WYDMSE; tandem MS fragmentation confirmed the fluorine label was covalently attached to the aspartic acid residue [1]. This capability is not shared by non-covalent inhibitors such as acarbose (Ki 0.002 μM) or 1-deoxynojirimycin (Ki 0.130 μM), which inhibit catalysis but do not generate a stable covalent adduct for downstream proteomic analysis [2].

Active-site labeling Glycosyl-enzyme intermediate Mechanism-based inactivator

Catalytic Competence of the Glycosyl-Enzyme Intermediate

The 5-fluoro glycosyl-enzyme intermediate formed with Saccharomyces cerevisiae α-glucosidase is catalytically competent: upon removal of excess 5FαGlcF by dialysis or gel filtration, the enzyme regains activity through slow hydrolysis of the trapped intermediate, demonstrating that the covalent adduct lies on the normal catalytic pathway [1]. This contrasts with some mechanism-based inactivators that generate off-pathway, dead-end adducts, and ensures that the residue identified is the bona fide catalytic nucleophile rather than a non-specific labeled side chain.

Glycosyl-enzyme intermediate Chemical competence Mechanistic enzymology

Structural Basis for Configuration Specificity

Crystal structures of GLase complexes reveal that both 5FαGlcF and 5FβIdoF form a β-glycosidic linkage to the catalytic nucleophile Asp553, but the C5 epimer (ido configuration) is bound with a 4.4-fold weaker Ki (28.3 vs. 6.5 mM) [1]. The structural basis lies in the altered orientation of the hydroxymethyl group and fluorine substituent, which disrupt hydrogen-bonding interactions and active-site complementarity [1]. This demonstrates that the combined α-anomeric and d-gluco configuration is not interchangeable and directly determines covalent labeling efficiency.

Crystal structure Covalent inhibitor binding Glycoside hydrolase

Cross-Species Validation in GH31 Enzymes

5FαGlcF has successfully identified the catalytic nucleophile in GH31 α-glucosidases from evolutionarily divergent organisms: Asp-224 in Aspergillus niger [1], Asp-214 in Saccharomyces cerevisiae [2], and the corresponding nucleophile in the acidophilic archaeon Ferroplasma acidiphilum [3]. This cross-species reproducibility contrasts with other 5-fluoroglycosyl fluorides (e.g., 5-fluoro-α-d-galactosyl fluoride), whose utility is restricted to galactosidases, and establishes 5FαGlcF as the reagent of choice for any newly discovered GH31 enzyme requiring active-site mapping.

Glycoside hydrolase family 31 Active-site nucleophile Multi-species validation

Key Research and Industrial Application Scenarios


De Novo Catalytic Nucleophile Identification

When a novel α-glucosidase is cloned from a microbial, plant, or metagenomic source, the first step in mechanistic characterization is to unambiguously assign the catalytic nucleophile. Incubating the purified enzyme with 5FαGlcF, followed by proteolytic digestion and LC-MS/MS, yields a covalently labeled peptide whose fragmentation pattern reveals the modified residue [1]. This protocol, validated in fungi, yeast, and archaea, provides a definitive assignment that cannot be achieved with non-covalent inhibitors like acarbose or deoxynojirimycin.

Crystallographic Trapping of the Covalent Intermediate

To determine the three-dimensional structure of the covalent reaction intermediate of a GH31 enzyme, researchers can soak protein crystals with 5FαGlcF. The C5-fluorine polarizes the anomeric center, facilitating nucleophilic attack and formation of a stable glycosyl-enzyme adduct within the crystal lattice [1]. The resulting electron density maps directly visualize the sugar bound to the catalytic aspartate, providing atomic-level insight into the catalytic itinerary. The α-d-gluco configuration of 5FαGlcF yields optimal active-site complementarity and occupancy compared to its ido-epimer.

Experimental Validation of Predicted Catalytic Residues

Bioinformatic predictions of active-site residues in GH31 enzymes require experimental validation. Treatment of the wild-type enzyme with 5FαGlcF followed by proteolysis and MS analysis confirms whether the hypothesized nucleophile is indeed labeled [1]. Site-directed mutants of the predicted nucleophile should abolish covalent labeling, providing a rigorous test of the structural model. The catalytic competence of the trapped intermediate, confirmed by reactivation upon removal of excess inactivator, ensures the residue identified is mechanistically relevant [2].

Reference Inactivator for Inhibitor Screening

When screening small-molecule libraries for GH31-specific inhibitors, 5FαGlcF serves as a reference mechanism-based inactivator. Its apparent Ki value (e.g., 6.5 mM against GLase [1]) provides a quantitative benchmark to assess whether a candidate inhibitor achieves tighter binding while retaining the ability to form a covalent adduct. Additionally, comparing inactivation kinetics (kinact/Ki) across enzyme isoforms or species can inform selectivity engineering efforts for therapeutic targets such as human intestinal maltase-glucoamylase.

Quote Request

Request a Quote for 5-Fluoro-alpha-d-glucopyranosyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.